molecular formula C13H15FN2O4S B15115649 5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B15115649
M. Wt: 314.33 g/mol
InChI Key: AQYVUPSPHGMIHO-UHFFFAOYSA-N
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Description

5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole core, a piperidine ring, and a fluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting with the preparation of the benzoxazole core. The piperidine ring is then introduced through a series of reactions, including sulfonylation and fluoromethylation. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals. These methods ensure that the compound can be produced on a large scale for various applications .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibiting viral replication or inducing cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(Trifluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
  • 5-{[4-(Chloromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
  • 5-{[4-(Methyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

What sets 5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one apart from similar compounds is its fluoromethyl group, which enhances its reactivity and potential biological activity. This unique feature makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H15FN2O4S

Molecular Weight

314.33 g/mol

IUPAC Name

5-[4-(fluoromethyl)piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H15FN2O4S/c14-8-9-3-5-16(6-4-9)21(18,19)10-1-2-12-11(7-10)15-13(17)20-12/h1-2,7,9H,3-6,8H2,(H,15,17)

InChI Key

AQYVUPSPHGMIHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3

Origin of Product

United States

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